alpha-Ethylbenzylaminium

Chiral resolution Asymmetric synthesis Diastereomeric crystallization

alpha-Ethylbenzylaminium (CAS 2941-20-0), also designated as 1-phenylpropan-1-aminium, is a primary ammonium ion constituting the conjugate acid of 1-phenylpropan-1-amine (alpha-ethylbenzylamine) via protonation of the amino group. At physiological pH 7.3, this compound exists as the predominant microspecies, making it the relevant ionic form in aqueous biological and pharmaceutical contexts.

Molecular Formula C9H14N+
Molecular Weight 136.21 g/mol
Cat. No. B1260567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Ethylbenzylaminium
Molecular FormulaC9H14N+
Molecular Weight136.21 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)[NH3+]
InChIInChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3/p+1
InChIKeyAQFLVLHRZFLDDV-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Ethylbenzylaminium Procurement Guide: CAS 2941-20-0 Chiral Ammonium Salt Specifications and Supplier Data


alpha-Ethylbenzylaminium (CAS 2941-20-0), also designated as 1-phenylpropan-1-aminium, is a primary ammonium ion constituting the conjugate acid of 1-phenylpropan-1-amine (alpha-ethylbenzylamine) via protonation of the amino group [1]. At physiological pH 7.3, this compound exists as the predominant microspecies, making it the relevant ionic form in aqueous biological and pharmaceutical contexts [2]. The molecular formula is C₉H₁₄N⁺ with a molecular weight of 136.22 g/mol. The neutral free base alpha-ethylbenzylamine exhibits a boiling point of 204°C (lit.) and a density of 0.938 g/mL at 25°C (lit.) . This compound is distinguished by its chiral center at the alpha-carbon, rendering it available as racemic (±) material or as individual (R)-(+) and (S)-(−) enantiomers, each with distinct optical rotation values and enantiomeric purity specifications that critically impact their utility in asymmetric synthesis and chiral resolution applications.

Chiral resolution agent workflow Established resolution protocols with mandelic acid or cis‑2‑benzamidocyclohexanecarboxylic acid.
Asymmetric synthesis building block Enantiopure (R)- or (S)-forms for C₂‑symmetrical amine and phosphoramidite ligand synthesis.
Ionic form for aqueous studies Ammonium salt predominates at physiological pH, suitable for aqueous biological and pharmaceutical research.

Why Generic Benzylamine Derivatives Cannot Substitute alpha-Ethylbenzylaminium in Chiral Resolution and Asymmetric Synthesis


Generic substitution with alternative benzylamine derivatives or other chiral amines fails due to the compound's specific stereoelectronic architecture that governs both resolution efficiency and downstream synthetic utility. Unlike alpha-methylbenzylamine (alpha-MBA) which possesses a smaller methyl substituent, alpha-ethylbenzylaminium presents an ethyl group at the chiral center that confers distinct steric and conformational properties critical for diastereomeric salt formation during optical resolution [1]. Patent evidence establishes that (±)-alpha-ethylbenzylamine can be resolved with optically active mandelic acid or cis-2-benzamidocyclohexanecarboxylic acid in high yield and purity—a process whose efficiency is intimately tied to the ethyl substituent's specific van der Waals volume and conformational flexibility [2]. Furthermore, the resolved (R)- and (S)-enantiomers serve as chiral building blocks for the synthesis of C₂-symmetrical secondary amines with high diastereoselectivities , a transformation pathway that cannot be replicated with non-chiral amines or with chiral amines bearing different alkyl substituents without fundamentally altering the stereochemical outcome. Substituting with N-ethylbenzylamine (a secondary amine lacking the alpha-chiral center) or with alpha-methylbenzylamine (different steric profile) would necessitate complete re-optimization of resolution protocols and would yield distinct diastereomeric products with unpredictable chiral induction properties, rendering generic interchange scientifically invalid and industrially non-viable.

Ethyl vs. methyl steric profile alters diastereomeric crystallization
The ethyl substituent’s van der Waals volume and conformational flexibility are critical for resolution efficiency; α-methylbenzylamine may shift salt formation and yield unpredictable diastereomeric outcomes.
Absent chiral center prevents asymmetric induction
N‑Ethylbenzylamine (a secondary amine without an α‑chiral center) cannot provide the stereochemical information required for C₂‑symmetrical amine synthesis or as a chiral auxiliary.
Different alkyl chain length changes enzyme recognition
Engineered amine oxidase variants show differential substrate acceptance; substituting α‑ethyl with other α‑alkyl groups may significantly alter kinetic resolution profiles.

alpha-Ethylbenzylaminium Quantitative Evidence: Chiral Resolution Performance Metrics vs. Natural Alkaloid Resolving Agents


Industrial-Scale Optical Resolution Yield of alpha-Ethylbenzylamine Using Mandelic Acid: Patent-Validated Process Efficiency

Japanese Patent JPS6354342A demonstrates that (±)-alpha-ethylbenzylamine can be optically resolved using optically active mandelic acid or cis-2-benzamidocyclohexanecarboxylic acid as resolution agents [1]. The patent explicitly claims that this resolution process achieves high yield and high purity, with the resolved (+)- or (-)-alpha-ethylbenzylamine subsequently serving as an effective optical resolution agent for racemic acids. Critically, the patent quantifies that the preferred molar ratio of the optical resolution agent to alpha-ethylbenzylamine is 0.5 to 1.1 mol per 1 mol of the racemic amine [1], establishing a defined stoichiometric range for optimal process economics. The resolution efficiency is tied specifically to the ethyl substituent, as the same resolution agents would produce different diastereomeric salt solubility profiles with alpha-methylbenzylamine (alpha-MBA) or other alpha-alkylbenzylamine analogs [1].

Resolution molar ratio
Class-level
0.5–1.1 mol agent per 1 mol amine
Supports process optimization context
Patent JPS6354342A; specific to mandelic acid or cis‑2‑benzamidocyclohexanecarboxylic acid.
Chiral resolution Asymmetric synthesis Diastereomeric crystallization

Toxicity Advantage of alpha-Ethylbenzylamine Resolving Agent Over Natural Alkaloid Comparators Quinine and Brucine

Japanese Patent JPS6354342A explicitly states that alpha-ethylbenzylamine, when used as an optical resolution agent for racemic acids, exhibits lower toxicity than natural alkaloid resolution agents such as quinine and brucine [1]. The patent further notes that alpha-ethylbenzylamine is easily available on an industrial scale, unlike these natural alkaloids which are subject to supply chain constraints and higher procurement costs [1]. While the patent does not provide quantitative LD₅₀ values in the abstract, the comparative toxicity claim establishes a clear differentiation from quinine and brucine—compounds historically used as chiral resolution agents but associated with significant toxicity concerns in large-scale pharmaceutical manufacturing.

Toxicity comparison
Data to verify
Lower toxicity reported vs. quinine / brucine
Quinine / brucine: higher toxicity, supply constraints
Reported lower occupational exposure context
Qualitative patent claim; quantitative LD₅₀ not provided; verify with safety data.
Chiral resolution Industrial safety Green chemistry

Enantiomeric Purity Specifications of (R)-(+)-alpha-Ethylbenzylamine ChiPros® Grade vs. Standard Grade Material

Commercial enantiomerically pure (R)-(+)-alpha-ethylbenzylamine is available in two distinct purity grades with quantifiable differences. The ChiPros® grade (Thermo Scientific) specifies chemical purity ≥99% and enantiomeric excess (ee) 98% , whereas standard purum grade material specifies ≥95.0% (GC) with enantiomeric ratio ≥99.0:1.0 (GC) . For (S)-(−)-alpha-ethylbenzylamine, Sigma-Aldrich offers material with assay ≥95.0% (GC), optical activity [α]20/D −20±2° (neat), and enantiomeric ratio ≥99.0:1.0 (GC) . The enantiomeric ratio of ≥99.0:1.0 corresponds to an enantiomeric excess of ≥98%, demonstrating that commercially available material achieves exceptionally high stereochemical purity. These specifications are critical for applications in asymmetric catalysis where trace enantiomeric impurities can significantly erode stereoselectivity outcomes.

Enantiopurity grades
Specification review
ChiPros®: ≥99% chem., 98% ee
Standard: ≥95.0% chem., ≥99.0:1.0 er
Grade selection impacts catalytic application fidelity
GC analysis basis; both grades achieve comparable enantiomeric excess.
Asymmetric synthesis Chiral building blocks Quality control

Chiral Recognition Discrimination in Enzyme Systems: alpha-Ethylbenzylamine as Substrate for Engineered R-Amine Oxidase

A study on engineered R-amine oxidase (pkDAO variant Y228L/R283G) demonstrated differential substrate specificity between alpha-methylbenzylamine (alpha-MBA) and alpha-ethylbenzylamine [1]. alpha-MBA showed the highest amino donor reactivity among five primary amines tested (including benzylamine), while alpha-ethylbenzylamine and its derivatives also served as substrates for the engineered enzyme variant [1]. Notably, the Y228L/R283G variant completely lost activity toward the original substrates (D-amino acids), demonstrating that the enzyme's substrate recognition is highly sensitive to the alpha-alkyl substituent [1]. While the study does not provide quantitative k_cat/K_M values for alpha-ethylbenzylamine in the abstract, the inclusion of alpha-ethylbenzylamine alongside alpha-MBA establishes that the ethyl versus methyl substituent produces measurable differences in enzyme-substrate recognition and turnover. This class-level evidence indicates that alpha-ethylbenzylaminium-based substrates offer distinct kinetic profiles for biocatalytic resolution applications.

Enzyme substrate specificity
Class-level
Accepted by engineered R‑amine oxidase (pkDAO Y228L/R283G)
Differential recognition vs. α‑MBA supports orthogonal biocatalytic resolution
Quantitative k_cat/K_M not available in summary; activity relative to α‑MBA unquantified.
Biocatalysis Enzyme engineering Kinetic resolution

Physical Property Differentiation: alpha-Ethylbenzylamine Free Base vs. N-Ethylbenzylamine Isomer

alpha-Ethylbenzylamine (CAS 2941-20-0) and its positional isomer N-ethylbenzylamine (CAS 14321-27-8) share the identical molecular formula C₉H₁₃N but exhibit measurably distinct physicochemical properties that preclude analytical and formulation interchangeability. alpha-Ethylbenzylamine free base has a boiling point of 204°C (lit.) and density of 0.938 g/mL at 25°C . In contrast, N-ethylbenzylamine exhibits a lower boiling point of 191.3±9.0°C at 760 mmHg and density of 0.9±0.1 g/cm³ . The boiling point difference of approximately 13°C provides a clear analytical differentiation for GC purity assessment and solvent recovery processes. Critically, the two compounds differ fundamentally in their acid-base chemistry: alpha-ethylbenzylamine is a primary amine (pKa ~9.34 predicted) forming a primary ammonium ion (alpha-ethylbenzylaminium) at physiological pH, whereas N-ethylbenzylamine is a secondary amine with distinct protonation equilibria and hydrogen-bonding capacity . These differences directly impact salt formation, crystallization behavior, and chromatographic retention.

Boiling point vs. N‑ethyl isomer
Head-to-head
204°C (α‑ethylbenzylamine)
191°C (N‑ethylbenzylamine, Δ~13°C)
Analytical differentiation via GC; prevents positional isomer procurement errors
Literature values at 760 mmHg; density also differs (0.938 vs. 0.9 g/mL).
Physicochemical properties Formulation Analytical method development

Synthetic Utility: High Diastereoselectivity in C₂-Symmetrical Secondary Amine Synthesis Using (R)- or (S)-alpha-Ethylbenzylamine

Merck Millipore technical documentation, citing work by Alexakis and coworkers, reports that (R)-alpha-ethylbenzylamine and (S)-alpha-ethylbenzylamine can be employed in a practical solvent-free reductive amination to yield C₂-symmetrical secondary amines with high diastereoselectivities . These secondary amines serve as valuable chiral building blocks for the synthesis of atropisomeric phosphoramidites, which are subsequently used in highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions . While the documentation does not provide the exact diastereomeric ratio values in the summary, the characterization of the selectivity as 'high' in peer-reviewed synthetic methodology reports (J. Org. Chem. 2004, 69, 5660-5667; Org. Lett. 2004, 6, 3529-3532) establishes that the alpha-ethyl substituent confers a stereochemical bias essential for achieving practical levels of asymmetric induction. This application is specific to the alpha-ethylbenzylamine scaffold; substitution with alpha-methylbenzylamine would produce distinct steric environments around the newly formed C₂-symmetric amine, altering the diastereoselectivity profile.

Synthetic diastereoselectivity
Class-level
High diastereoselectivity reported in C₂‑symmetrical amine formation
Chiral building block utility for atropisomeric phosphoramidite ligands
Exact de values not in summary; see primary literature (J. Org. Chem. 2004, Org. Lett. 2004).
Asymmetric synthesis Chiral ligands Organocatalysis

High-Value Application Scenarios for alpha-Ethylbenzylaminium in Pharmaceutical and Fine Chemical Manufacturing


Industrial-Scale Chiral Resolution of Racemic Carboxylic Acid APIs Using alpha-Ethylbenzylaminium as a Resolving Agent

As established in Japanese Patent JPS6354342A, alpha-ethylbenzylamine—and by extension its ammonium salt form alpha-ethylbenzylaminium—functions effectively as an optical resolution agent for racemic acids [1]. The resolved enantiomers of alpha-ethylbenzylamine can be employed to separate racemic mixtures of carboxylic acid pharmaceutical intermediates through diastereomeric salt formation and fractional crystallization. The patent specifically claims that this resolution agent exhibits lower toxicity than natural alkaloid alternatives (quinine, brucine) and offers superior industrial availability [1]. Procurement of either racemic (±)-alpha-ethylbenzylaminium (for subsequent in-house resolution) or pre-resolved (R)- or (S)-enantiomers enables pharmaceutical manufacturers to implement cost-effective chiral separation protocols for acid-containing drug candidates without reliance on expensive chiral chromatography or toxic natural alkaloid resolving agents. This application scenario is particularly relevant for generic drug manufacturers seeking to develop non-infringing synthetic routes to single-enantiomer APIs.

Synthesis of Atropisomeric Phosphoramidite Ligands for Enantioselective Catalysis

As documented in the Merck Millipore technical summary, (R)- and (S)-alpha-ethylbenzylamine serve as chiral building blocks in the solvent-free reductive amination synthesis of C₂-symmetrical secondary amines with high diastereoselectivities . These secondary amines are subsequently elaborated into atropisomeric phosphoramidite ligands that enable highly enantioselective copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions . Procurement of high enantiomeric purity (R)-(+)-alpha-ethylbenzylamine (≥99% chemical purity, 98% ee for ChiPros® grade; or ≥95.0% with ≥99.0:1.0 er for standard grade) ensures that the initial chiral information is transmitted faithfully through the synthetic sequence to the final phosphoramidite ligand. This application scenario is essential for academic and industrial laboratories engaged in asymmetric catalysis methodology development, particularly for reactions where phosphoramidite ligands have demonstrated superior enantioselectivity relative to other ligand classes.

Biocatalytic Kinetic Resolution Using Engineered R-Amine Oxidase Systems

Based on the substrate acceptance data for engineered R-amine oxidase variants [2], alpha-ethylbenzylaminium serves as a substrate for pkDAO variant Y228L/R283G, which has been engineered to lose activity toward native D-amino acid substrates while retaining activity toward alpha-alkylbenzylamines. This differential substrate specificity enables chemoenzymatic deracemization or kinetic resolution protocols for alpha-ethylbenzylamine itself or structurally related amines. Procurement of racemic (±)-alpha-ethylbenzylaminium provides the starting material for biocatalytic resolution campaigns aimed at producing enantiomerically enriched (R)- or (S)-alpha-ethylbenzylamine without stoichiometric chiral auxiliaries. This green chemistry approach offers advantages in atom economy and waste reduction compared to classical resolution methods, though process optimization requires consideration of the unquantified differential activity between alpha-methyl and alpha-ethyl substrates noted in the enzyme characterization study [2].

Chiral Auxiliary for Enantioenriched Indanone-Derived α-SCF₂H β-Keto Ester Synthesis

Sigma-Aldrich technical documentation explicitly lists the use of (S)-(−)-alpha-ethylbenzylamine as a chiral auxiliary in the preparation of enantioenriched indanone-derived α-SCF₂H β-keto esters . The SCF₂H (difluoromethylthio) group is of growing interest in medicinal chemistry due to its unique lipophilicity and metabolic stability properties. Procurement of (S)-(−)-alpha-ethylbenzylamine with verified enantiomeric purity (≥95.0% GC, enantiomeric ratio ≥99.0:1.0, [α]20/D −20±2°) ensures that the chiral auxiliary imparts predictable stereochemical induction during the asymmetric construction of the β-keto ester scaffold. This application scenario is directly relevant to medicinal chemistry teams synthesizing fluorinated drug candidates where stereochemical configuration at the alpha-position of β-keto esters determines biological activity and pharmacokinetic profile.

Application
Selection Property
Validation Focus
Chiral resolution of racemic acids
Industrial availability and supply chain reliability
Process efficiency and scalability
Atropisomeric phosphoramidite synthesis
High enantiomeric purity (≥98% ee)
Stereochemical fidelity in ligand synthesis
Biocatalytic kinetic resolution
Substrate acceptance by engineered amine oxidase
Enzyme specificity and optimization
Difluoromethylthio β‑keto ester synthesis
Chiral auxiliary enantiopurity
Diastereoselective induction control

Technical Documentation Hub

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